Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a nitrogen-containing heterocyclic core substituted with diverse functional groups. Its structure includes a 3-cyano group, 4-(furan-2-yl), 6-methyl, and 5-(phenylcarbamoyl) moieties, with a sulfanyl-linked ethyl acetate side chain. These substituents confer unique electronic, steric, and pharmacophoric properties, making it a candidate for pharmacological applications, particularly in calcium channel modulation .
Properties
IUPAC Name |
ethyl 2-[[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-3-28-18(26)13-30-22-16(12-23)20(17-10-7-11-29-17)19(14(2)24-22)21(27)25-15-8-5-4-6-9-15/h4-11,20,24H,3,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGXPMNWWLXJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and biological activity, supported by relevant data tables and research findings.
Structural Characteristics
The molecular formula of this compound is C22H21N3O4S, with a molecular weight of approximately 423.49 g/mol. The compound features a dihydropyridine ring, a furan moiety, and a phenylcarbamoyl group, which contribute to its diverse chemical reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of appropriate precursors under controlled conditions to optimize yield and purity. Key parameters such as temperature, pH, and reaction time play critical roles in the synthesis process.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It might interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could protect cells from oxidative stress.
Experimental Findings
Recent studies have evaluated the biological activity of this compound in various contexts:
- Anticancer Activity : Research indicates that this compound demonstrates cytotoxic effects against several cancer cell lines. In vitro assays revealed significant reductions in cell viability at varying concentrations .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models. Studies reported decreased levels of pro-inflammatory cytokines following treatment with this compound .
- Neuroprotective Effects : Investigations into the neuroprotective properties revealed that the compound may mitigate neuronal damage induced by oxidative stress in vitro .
Case Studies
A notable case study involved the administration of this compound in a rodent model of induced cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate exhibit significant anticancer properties. For instance, studies have shown that derivatives of dihydropyridine can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. A study highlighted the effectiveness of related compounds in inhibiting bacterial growth, suggesting potential use in developing new antibiotics .
Cardiovascular Benefits
Dihydropyridine derivatives are often explored for their cardiovascular benefits, particularly in managing hypertension. This compound may have similar effects due to its structural characteristics, which could lead to vasodilatory effects .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions.
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Formation of dihydropyridine | Heat with appropriate catalysts |
| 2 | Introduction of cyano group | Nitrile addition reaction |
| 3 | Sulfur incorporation | Thioesterification |
Anticancer Research
A study conducted by Al-Suwaidan et al. (2016) demonstrated that a related compound showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism involved the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Efficacy
Research published by Lfta et al. (2016) evaluated the antimicrobial properties of dihydropyridine derivatives, including those similar to this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to three close analogs (Table 1):
Key Observations :
- In contrast, 2-chlorophenyl () introduces steric bulk and electron-withdrawing effects, which may alter binding affinity .
- Sulfanyl Side Chain : The ethyl acetate group (target, ) offers flexibility and moderate polarity, whereas AZ331’s 2-(4-methoxyphenyl)-2-oxoethyl side chain introduces rigidity and increased hydrophobicity .
Challenges :
Pharmacological and Physicochemical Properties
- Melting Points : ’s analog (styryl-substituted) melts at 70–71°C, suggesting moderate crystallinity. The target compound likely has a higher melting point due to furan’s polarity .
- Bioactivity: 1,4-DHPs are known calcium channel blockers. The 3-cyano group (common in all compounds) enhances potency by stabilizing the bioactive conformation. Furan’s electron-rich nature (target, AZ331) may improve binding to L-type channels compared to chlorophenyl () .
- Solubility : The phenylcarbamoyl group (target) balances hydrophilicity, whereas methoxy-substituted carbamoyls (, AZ331) increase logP values, favoring blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
